

Application Notes and Protocols: IR-820 for Lymphatic System Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine dye with significant potential for biomedical imaging, particularly for visualizing the lymphatic system.[1] Its favorable optical properties in the NIR window (700-900 nm), a region with minimal tissue autofluorescence and deep photon penetration, make it a valuable tool for non-invasive, real-time imaging of lymphatic architecture and function.[2][3] **IR-820** is structurally similar to Indocyanine Green (ICG) but offers enhanced stability in aqueous solutions and a longer plasma half-time in vivo.[4][5][6]

These application notes provide an overview of the properties of **IR-820**, its mechanism of action in lymphatic imaging, and detailed protocols for its use in preclinical research models.

Physicochemical and Photophysical Properties

IR-820's fluorescence characteristics are highly dependent on its environment, a crucial factor for in vivo applications. When bound to serum proteins like albumin, its fluorescence quantum yield is significantly enhanced.[7][8] This interaction is key to its effectiveness in lymphatic imaging, as lymph fluid contains proteins that bind to **IR-820**, increasing the signal-to-background ratio.

Table 1: Quantitative Properties of IR-820



Property	Value	Conditions	Reference(s)
Molecular Formula	C46H50CIN2NaO6S2	-	[1]
Molecular Weight	849.47 g/mol	-	[1]
Absorption Max (λabs)	~691 nm	In Deionized Water	[9]
Two peaks at 685 nm and 812 nm	In PBS/Ultrapure Water	[8][10]	
~793 nm	In 10% Fetal Bovine Serum (FBS)	[7]	
~820 nm	In Methanol	[9]	
Emission Max (λem)	~820 nm	General	[1]
~829 nm	In Water	[7]	_
~858 nm	In 10% FBS	[7]	
Quantum Yield (QY)	0.313%	In Water	[7]
2.521% (~7-fold increase)	In 10% FBS	[7]	
In Vivo Imaging Params.	Excitation: ~780 nm, Emission: ~845 nm	For Sentinel Lymph Node Imaging in Mice	[11]
Excitation: 710-760 nm, Emission: >820 nm	For General Lymphatic Imaging in Mice	[1][2][12]	

Mechanism of Action in Lymphatic Imaging

Following interstitial administration (e.g., intradermal or subcutaneous injection), **IR-820** is too large for efficient uptake into blood capillaries but is readily collected by the initial lymphatic capillaries.[13][14] This process is passive and driven by the interstitial fluid pressure gradient.

Once inside the lymphatic system, **IR-820** binds to endogenous macromolecules, primarily albumin, present in the lymph.[7][8] This binding event is critical as it significantly enhances the

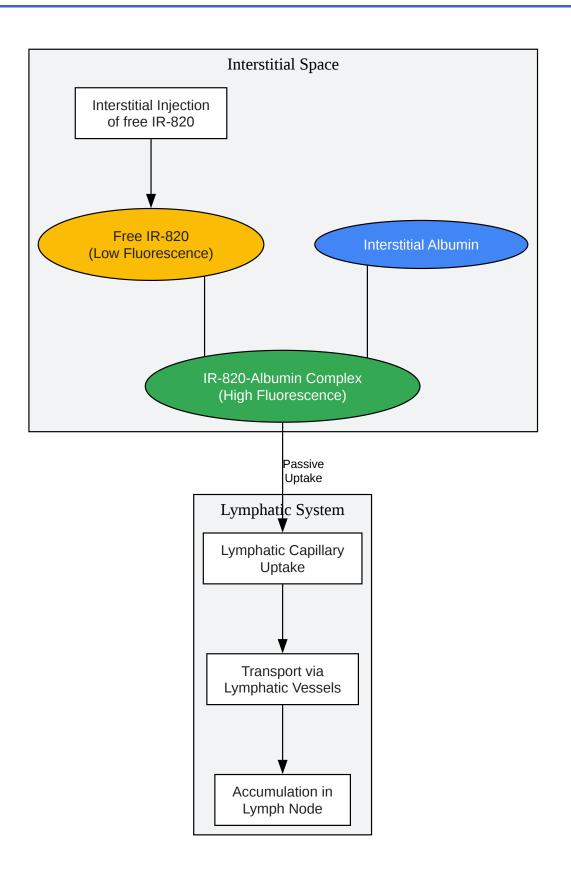


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dye's fluorescence quantum yield and prevents fluorescence self-quenching, leading to a bright and stable signal.[7] The dye-protein complexes are then transported through the lymphatic vessels, allowing for the visualization of lymphatic drainage pathways and accumulation in draining lymph nodes (LNs), such as sentinel lymph nodes (SLNs).[11][15]





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Caption: Mechanism of **IR-820** uptake and fluorescence enhancement in the lymphatic system.

Experimental Protocols

The following protocols provide a general framework for in vivo lymphatic imaging in murine models. Parameters should be optimized for specific experimental needs.

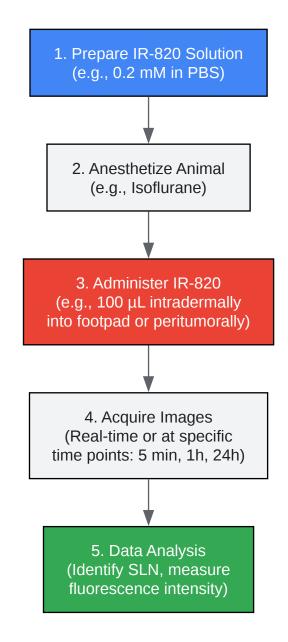
Protocol 1: Sentinel Lymph Node (SLN) Mapping

This protocol is designed for the visualization of draining lymphatic vessels and the identification of the first draining lymph node (sentinel lymph node) from a specific injection site, often mimicking a tumor location.[11][16]

A. Materials and Reagents

- IR-820 Dye
- Phosphate Buffered Saline (PBS), sterile
- Anesthetic agent (e.g., isoflurane)
- Small animal NIR fluorescence imaging system with appropriate filters (e.g., Ex: 780 nm, Em: 845 nm)[11]
- Syringes (1 ml) and needles (30G)
- Animal model (e.g., Balb/c mouse)
- B. Experimental Workflow





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